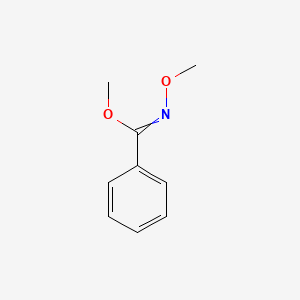

Benzenecarboximidic acid, N-methoxy-, methyl ester, (Z)-

Description

Benzenecarboximidic acid, N-methoxy-, methyl ester, (Z)- is a substituted imidate ester characterized by a benzene ring attached to a carboximidic acid group. The systematic name adheres to IUPAC conventions, where the "-carboximidic acid" suffix denotes the carboxyl group attached to a ring . Key structural features include:

- N-Methoxy substituent: Enhances directing group utility in C–H activation reactions, enabling regioselective functionalization .

- Methyl ester: Provides hydrolytic stability and facilitates removal under mild conditions (e.g., acidic hydrolysis to carboxylic acids) .

- (Z)-Stereochemistry: Indicates spatial arrangement around the imine bond, influencing reactivity and intermolecular interactions.

This compound is notable in synthetic chemistry for its dual role as a directing group and a metabolically stable bioisostere. Its N-methoxy amide auxiliary has been leveraged in β-C(sp³)–H arylation of amino acids, with quantitative removal yields and chirality retention . Additionally, the N-methoxy imidoyl group serves as a methyl ester surrogate in drug design, improving metabolic stability in azabicyclic systems .

Propriétés

Formule moléculaire |

C9H11NO2 |

|---|---|

Poids moléculaire |

165.19 g/mol |

Nom IUPAC |

methyl N-methoxybenzenecarboximidate |

InChI |

InChI=1S/C9H11NO2/c1-11-9(10-12-2)8-6-4-3-5-7-8/h3-7H,1-2H3 |

Clé InChI |

WSIGXRHBRQYGEI-UHFFFAOYSA-N |

SMILES canonique |

COC(=NOC)C1=CC=CC=C1 |

Origine du produit |

United States |

Méthodes De Préparation

Fischer Esterification Approach

Data Table: Summary of Preparation Methods

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC): Used to monitor reaction progress, especially in nucleophilic substitution and oxidation steps.

- Recrystallization: Commonly performed from solvents such as acetone-petroleum ether mixtures to purify intermediates and final products.

- Hot Filtration and Concentration: Employed to remove impurities and isolate crude products prior to recrystallization.

- Spectroscopic Characterization: NMR, IR, and mass spectrometry confirm the presence of the N-methoxy and methyl ester groups and verify the (Z)-configuration.

Analyse Des Réactions Chimiques

Types of Reactions

Benzenecarboximidic acid, N-methoxy-, methyl ester, (Z)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions for substitution reactions may involve the use of halogens or other nucleophiles under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenecarboximidic acid derivatives, while reduction can produce various amines or alcohols.

Applications De Recherche Scientifique

Benzenecarboximidic acid, N-methoxy-, methyl ester, (Z)- has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the manufacture of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mécanisme D'action

The mechanism of action of Benzenecarboximidic acid, N-methoxy-, methyl ester, (Z)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways can vary depending on the context of its use, such as in biological or chemical systems.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Nitrogen Atom

Benzenecarboximidic Acid, N-Methyl-, Methyl Ester (CAS 1775-61-7)

- Structure : N-methyl instead of N-methoxy.

- Properties :

- Applications : Less effective as a directing group due to weaker coordination to transition metals .

N-Cyanobenzenecarbimidic Acid Methyl Ester (CAS 6041-23-2)

- Structure: N-cyano substituent.

- Properties: Higher density (1.02 g/cm³) and acidity (pKa ≈ -4.14) due to electron-withdrawing cyano group . Limited synthetic utility in C–H activation due to poor ligand-metal coordination .

Ester Group Modifications

Benzenecarboximidic Acid, N-Phenyl-, Ethyl Ester (CAS 6780-41-2)

- Structure : Ethyl ester and N-phenyl substituent.

- Properties :

Ethyl 4-Methylbenzenecarboximidate

Bioisosteric Analogues

N-Methoxy Imidoyl Fluoride

- Structure : Fluoride replaces methyl ester.

- Properties :

3-Methyl-1,2,4-Oxadiazol-5-yl Systems

Data Table: Key Physical and Chemical Properties

*Calculated; †Predicted; ‡At 0.3 Torr.

Activité Biologique

Benzenecarboximidic acid, N-methoxy-, methyl ester, (Z)-, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzenecarboximidic acid structure with a methoxy group and a methyl ester. Its molecular formula is with a molecular weight of approximately 163.22 g/mol. The presence of the methoxy group may enhance its lipophilicity and influence its biological interactions.

Biological Activity Overview

Research indicates that benzenecarboximidic acid derivatives exhibit various biological activities, including:

- Antiproliferative Activity : Some derivatives have shown selective antiproliferative effects against cancer cell lines. For instance, structural analogs with similar configurations have demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells .

- Antioxidative Properties : Compounds with methoxy and hydroxy substituents have been reported to exhibit significant antioxidant activity. These compounds can stabilize free radicals, thereby reducing oxidative stress in cells .

- Antibacterial Activity : Certain derivatives have been tested for antibacterial efficacy. For example, compounds with specific functional groups showed strong activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM .

The mechanisms underlying the biological activities of benzenecarboximidic acid derivatives are multifaceted:

- Cell Cycle Regulation : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis. The modulation of signaling pathways such as NFκB and Akt has been observed in related compounds .

- Enzymatic Interaction : Enzymatic studies indicate that certain derivatives can act as substrates or inhibitors for various enzymes involved in metabolic processes. For example, microbial strains capable of hydrolyzing methyl esters have been isolated, demonstrating the potential for biotransformation of these compounds .

Case Studies and Research Findings

- Antiproliferative Studies : A study evaluating the antiproliferative effects of methoxy-substituted benzimidazole carboxamides found that derivatives with specific substitutions exhibited IC50 values ranging from 3.1 to 8.7 µM against MCF-7 cells . These findings highlight the importance of structural modifications in enhancing biological activity.

- Antioxidant Activity Assessment : Various benzimidazole derivatives were screened for their antioxidative capacity using spectroscopic methods. The presence of methoxy groups significantly improved their ability to scavenge free radicals compared to standard antioxidants like BHT .

- Bacterial Hydrolysis Studies : Research involving Burkholderia cepacia demonstrated its ability to degrade methyl benzoate efficiently, suggesting that similar compounds could be utilized in bioremediation or as microbial substrates .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.